
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione is a compound that belongs to the class of 1,4-naphthoquinones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with pyridin-3-ylmethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and large-scale chromatography .
化学反応の分析
Types of Reactions
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroquinone derivatives, substituted naphthoquinones, and other functionalized naphthalene compounds .
科学的研究の応用
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: It is being investigated for its potential use in treating neurodegenerative diseases and as a cardioprotective agent.
Industry: The compound is used in the development of dyes and pigments .
作用機序
The mechanism of action of 2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms .
類似化合物との比較
Similar Compounds
- 2-chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione
- 2-chloro-3-((furan-2-ylmethyl)amino)naphthalene-1,4-dione
- 2-chloro-3-((pyridin-2-ylmethyl)amino)naphthalene-1,4-dione
Uniqueness
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications .
特性
CAS番号 |
5097-46-1 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
2-(pyridin-3-ylmethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-8-14(18-10-11-4-3-7-17-9-11)16(20)13-6-2-1-5-12(13)15/h1-9,18H,10H2 |
InChIキー |
AFZVHFIMKHHMJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


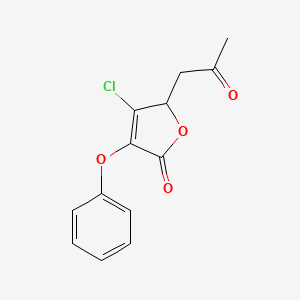
acetate](/img/structure/B14156613.png)
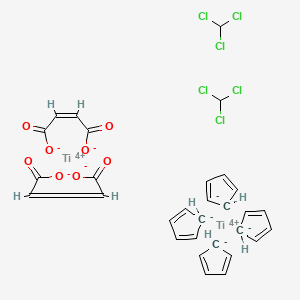
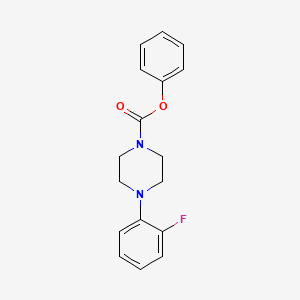
![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine](/img/structure/B14156651.png)
![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)
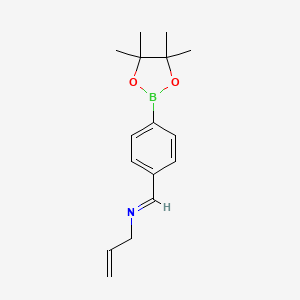
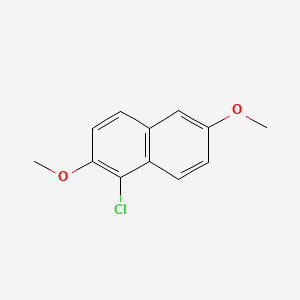
![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)
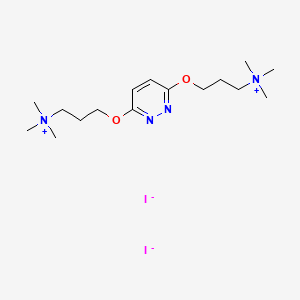
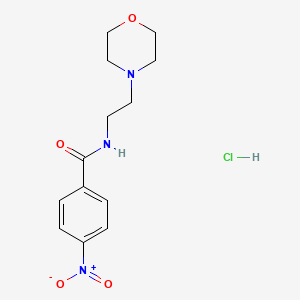

![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)
